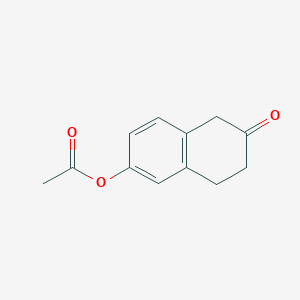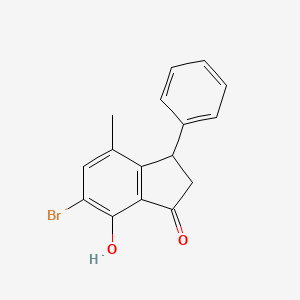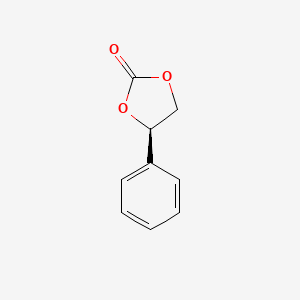
(r)-Phenylethylene carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:
Phenylethylene oxide+CO2→(r)-Phenylethylene carbonate
Industrial Production Methods
In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-Phenylethylene carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.
Scientific Research Applications
®-Phenylethylene carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.
Propylene carbonate: Another related compound with applications in the chemical industry.
Uniqueness
®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
Properties
CAS No. |
90971-11-2 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(4R)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI Key |
ZKOGUIGAVNCCKH-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


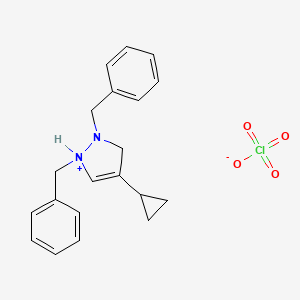

![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
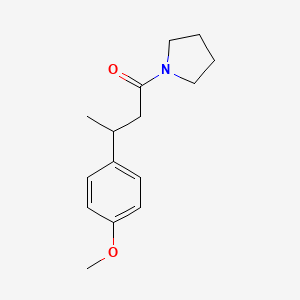
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
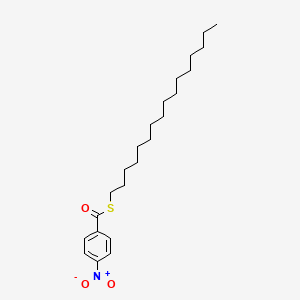
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

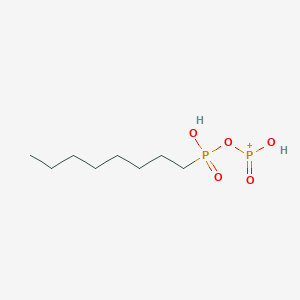
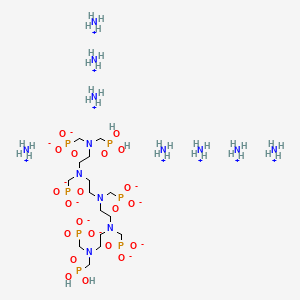
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
